molecular formula C18H15N3O3S3 B2769773 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1021074-38-3

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2769773
CAS No.: 1021074-38-3
M. Wt: 417.52
InChI Key: FPOHPVFIYZQBKU-UHFFFAOYSA-N
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Description

N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiophene sulfonamide moiety. The thiazolo[3,2-a]pyrimidine scaffold is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities . Structural studies of related compounds, such as ethyl 7-methyl-3-oxo-5-phenyl derivatives, reveal puckered pyrimidine rings and distinct dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings in a derivative), influencing conformational stability .

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-12(2)19-18-21(17(11)22)15(10-26-18)13-5-3-6-14(9-13)20-27(23,24)16-7-4-8-25-16/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHPVFIYZQBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidin-3-yl core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazoles and pyrimidines. The phenyl ring is then introduced through a subsequent reaction, followed by the attachment of the thiophene-2-sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial properties.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against multidrug-resistant strains of bacteria. The results demonstrated notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This positions the compound as a potential lead structure for developing new antibiotics aimed at resistant pathogens .

Pathogen MIC (µg/mL) Standard Antibiotic Standard MIC (µg/mL)
MRSA8Linezolid16
Escherichia coli4Ciprofloxacin8

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Case Study: Induction of Apoptosis

In vitro studies on human colorectal cancer cells (Caco-2) showed that N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide induced apoptosis through mitochondrial pathways. The findings suggest that the compound could serve as a foundation for developing new cancer therapies targeting mitochondrial dysfunction in tumor cells .

Cell Line IC50 (µM) Mechanism
Caco-212Mitochondrial apoptosis

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has garnered attention in drug discovery.

Case Study: Inhibition of Enzymatic Activity

Research highlighted the compound's ability to inhibit enzymes related to inflammatory processes, such as 5-lipoxygenase (5-LOX). Molecular docking studies indicated favorable binding interactions with the enzyme's active site, suggesting that structural modifications could enhance its efficacy .

Enzyme Inhibition (%) IC50 (µM)
5-Lipoxygenase8515

Mechanism of Action

The mechanism by which N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Notes
Target Compound Thiazolo[3,2-a]pyrimidine Thiophene-2-sulfonamide Improved solubility and H-bonding
Ethyl 7-methyl derivative Thiazolo[3,2-a]pyrimidine Ethyl ester, trimethoxybenzylidene Anticancer, antimicrobial
Thiadiazolo derivative Thiadiazolo[3,2-a]pyrimidine Carboxamide, thiadiazolo Metabolic stability

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: Predicted to exhibit extensive hydrogen bonding via the sulfonamide (-SO₂NH₂) group, acting as both donor and acceptor. This contrasts with ester-containing derivatives, which rely on weaker C–H···O interactions .
  • Ethyl 7-methyl derivative : Crystal packing stabilized by bifurcated C–H···O bonds, forming chains along the c-axis . Graph set analysis (as per Etter’s formalism) would classify these as C(6) chains .
  • Thiadiazolo derivative : Thiadiazole’s sulfur atoms may participate in S···π interactions, altering packing motifs compared to sulfonamide derivatives.

Table 2: Hydrogen-Bonding Patterns

Compound Hydrogen-Bond Donors/Acceptors Predicted Graph Set
Target Compound SO₂NH₂, pyrimidine carbonyl R₂²(8), C(4)
Ethyl 7-methyl derivative Ester carbonyl, C–H groups C(6)

Pharmacological Implications

  • Target Compound: The sulfonamide group may enhance kinase inhibition (e.g., COX-2, carbonic anhydrase) due to its mimicry of endogenous substrates.
  • Ethyl 7-methyl derivative : The trimethoxybenzylidene group could improve membrane permeability, aiding antimicrobial action .
  • Thiadiazolo derivative : Thiadiazole’s rigidity may reduce off-target interactions, improving selectivity .

Biological Activity

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazolo[3,2-a]pyrimidine derivatives. The process often includes the condensation of an appropriate phenyl derivative with thiophene sulfonamide under controlled conditions to ensure high yield and purity. The synthetic route may involve catalysts and solvents such as acetic acid or ethanol under reflux conditions to facilitate the reaction.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit promising antimicrobial activity. For instance, compounds related to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial effects, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Bacteria
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Pseudomonas aeruginosa

These findings suggest that the thiazolo[3,2-a]pyrimidine scaffold can be optimized for enhanced antimicrobial activity through structural modifications.

Anticancer Activity

The compound has also shown potential anticancer properties in various in vitro studies. For example, derivatives were evaluated against cancer cell lines such as Caco-2 and A549. The results indicated that certain modifications on the thiazolo[3,2-a]pyrimidine structure could significantly enhance cytotoxicity.

CompoundCell LineViability (%)p-value
12Caco-239.8<0.001
3bA54956.90.0019
3eA54931.9<0.004

These results highlight the importance of structural features in modulating biological activity and suggest avenues for further research into anticancer therapeutics.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Its lipophilicity aids in cellular uptake, allowing it to reach intracellular targets effectively.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the efficacy of various thiazolo[3,2-a]pyrimidine derivatives against drug-resistant bacterial strains, revealing that modifications at specific positions significantly improved their antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
  • In Silico Studies : Computational modeling has been employed to predict the pharmacokinetic properties and interactions of these compounds with biological targets, providing insights into their mechanisms of action and potential side effects .

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide?

A common approach involves cyclization reactions of thiophene or pyrimidine precursors. For example, refluxing intermediates such as 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride mixtures yields thiazolo[3,2-a]pyrimidine scaffolds . Key steps include optimizing stoichiometry, solvent choice (e.g., ethyl acetate/ethanol for recrystallization), and reaction time (8–10 hours) to achieve yields >75%.

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is critical for confirming the puckered boat conformation of the pyrimidine ring and dihedral angles between fused aromatic systems. For instance, deviations of 0.224 Å from the mean plane of the pyrimidine ring and dihedral angles of 80.94° between thiazolopyrimidine and benzene rings have been reported . Pairwise C–H···O hydrogen bonding further stabilizes the crystal lattice, which can be mapped via crystallographic refinement .

Q. What spectroscopic techniques are essential for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹). Nuclear Magnetic Resonance (NMR) resolves proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray diffraction validates 3D geometry .

Advanced Research Questions

Q. How can synthetic yields be improved when introducing electron-withdrawing substituents on the phenyl ring?

Substituted benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) require precise temperature control (reflux at 110–120°C) and sodium acetate as a catalyst to enhance electrophilic substitution. Yield optimization (up to 78%) is achieved by adjusting the molar ratio of aldehyde to thioxopyrimidine (1:1.2) and using glacial acetic acid as a proton donor . Side reactions, such as over-oxidation, are minimized by inert atmospheres.

Q. What strategies resolve contradictions in biological activity data between similar thiazolo[3,2-a]pyrimidine derivatives?

Discrepancies may arise from tautomerism (e.g., thione-thiol equilibria) or stereochemical variations. Computational modeling (DFT) can predict stable tautomers, while HPLC purity checks (>98%) ensure consistent biological assays. For example, thione-thiol tautomerism in oxadiazole hybrids alters binding affinities to enzymatic targets .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Electron-deficient substituents (e.g., –NO₂, –CF₃) on the phenyl ring enhance electrophilicity at the pyrimidine C5 position, facilitating nucleophilic attacks. Hammett σ constants and DFT-calculated Fukui indices predict reactivity trends. For instance, trifluoromethyl groups increase electrophilicity by 15–20% compared to methyl groups, as shown in analogous imidazo[1,2-a]pyridines .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., kinases)?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, ΔH). Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonds between the sulfonamide group and kinase active-site residues (e.g., Asp86 in EGFR). Competitive inhibition assays using ATP analogs validate mechanism of action .

Methodological Considerations

Q. How should researchers address low solubility in pharmacological assays?

Co-solvents (DMSO:PBS mixtures ≤1% v/v) or nanoformulation (liposomal encapsulation) improve aqueous solubility. Solubility parameters (Hansen solubility spheres) guide solvent selection. For example, logP values >3.5 indicate high lipophilicity, necessitating surfactants like Tween-80 .

Q. What analytical workflows ensure purity in multi-step syntheses?

Use orthogonal methods: TLC (Rf tracking), HPLC (C18 columns, acetonitrile/water gradients), and LC-MS for real-time monitoring. Recrystallization from ethyl acetate/ethanol (3:2) reduces impurities to <0.5% .

Q. How can reaction byproducts (e.g., dimerization) be minimized during cyclization?

Slow addition of coupling agents (e.g., POCl₃) at 0–5°C suppresses exothermic side reactions. Pseudo-dilution conditions (high-volume solvents) reduce intermolecular dimerization. For example, chloroacetic acid must be added dropwise over 30 minutes to prevent oligomerization .

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